molecular formula C23H20N4O6 B11577897 N-[2-(2,4-dimethoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide

N-[2-(2,4-dimethoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide

Cat. No.: B11577897
M. Wt: 448.4 g/mol
InChI Key: MJXAVEFPFVFLKO-UHFFFAOYSA-N
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Description

N-[2-(2,4-dimethoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide is a complex organic compound with a unique structure that combines a quinazolinone core with a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dimethoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazolinone ring.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dimethoxybenzene derivative reacts with the quinazolinone intermediate.

    Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the nitrobenzamide group to the quinazolinone core, typically through an amide bond formation reaction using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dimethoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group under conditions such as catalytic hydrogenation or using reducing agents like tin(II) chloride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Quinazoline N-oxides

    Reduction: Amino derivatives

    Substitution: Various substituted quinazolinones and benzamides

Scientific Research Applications

N-[2-(2,4-dimethoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases due to its ability to interact with specific molecular targets.

    Biological Research: It is used as a probe to study enzyme interactions and cellular pathways, providing insights into biological processes and disease mechanisms.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dimethoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of cellular pathways and biological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide
  • N-[2-(2,4-dimethoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-aminobenzamide

Uniqueness

N-[2-(2,4-dimethoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide is unique due to the presence of both the dimethoxyphenyl and nitrobenzamide groups, which confer specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C23H20N4O6

Molecular Weight

448.4 g/mol

IUPAC Name

N-[2-(2,4-dimethoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]-4-nitrobenzamide

InChI

InChI=1S/C23H20N4O6/c1-32-16-11-12-18(20(13-16)33-2)21-24-19-6-4-3-5-17(19)23(29)26(21)25-22(28)14-7-9-15(10-8-14)27(30)31/h3-13,21,24H,1-2H3,(H,25,28)

InChI Key

MJXAVEFPFVFLKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])OC

Origin of Product

United States

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